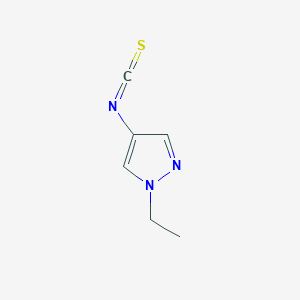

1-ethyl-4-isothiocyanato-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-isothiocyanatopyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-2-9-4-6(3-8-9)7-5-10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCHISUUNOOCKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrazole Heterocycles in Medicinal Chemistry

The pyrazole (B372694) ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govnih.gov This designation stems from its prevalence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a wide array of biological targets. nih.govrsc.org Pyrazole derivatives have shown a remarkable diversity of pharmacological activities, a fact that continues to drive research into new analogues. nih.govsciencescholar.usnih.gov

The versatility of the pyrazole core allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize target binding and efficacy. This adaptability has led to the development of pyrazole-containing drugs for a wide range of conditions.

Key Biological Activities of Pyrazole Derivatives:

| Biological Activity | Examples of Research Findings |

| Anti-inflammatory | Pyrazole derivatives are known to be potent anti-inflammatory agents, famously exemplified by the selective COX-2 inhibitor Celecoxib. nih.govnih.gov Research has shown that various substituted pyrazoles can significantly reduce inflammation in preclinical models, such as carrageenan-induced paw edema. nih.govcu.edu.eg |

| Anticancer | A significant body of research highlights the anticancer potential of pyrazole scaffolds. nih.govnih.govsrrjournals.com Derivatives have demonstrated cytotoxicity against numerous cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells, often by inhibiting critical enzymes like kinases. nih.govmdpi.com |

| Antimicrobial | The pyrazole nucleus is a component of various compounds exhibiting antibacterial and antifungal properties. nih.gov Studies have identified pyrazole analogues with significant activity against both Gram-positive and Gram-negative bacteria. nih.gov |

| Analgesic | The pain-relieving properties of pyrazole derivatives have been recognized for over a century, with early drugs like Antipyrine. Modern research continues to explore novel pyrazole compounds for their analgesic effects. nih.govnih.gov |

Importance of Isothiocyanate Functionality in Bioactive Molecules

The isothiocyanate group (-N=C=S) is a highly reactive functional group that is a hallmark of many naturally occurring and synthetic bioactive compounds. researchgate.net Isothiocyanates are well-known for their presence in cruciferous vegetables (e.g., broccoli, wasabi), where they are derived from glucosinolate precursors and contribute to the plant's defense mechanisms. In medicinal chemistry, the isothiocyanate moiety is valued for its ability to form covalent bonds with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. researchgate.net

This reactivity allows isothiocyanate-containing molecules to modulate the function of various enzymes and transcription factors, leading to a broad spectrum of biological effects. Their potential as chemopreventive and therapeutic agents is an area of intense investigation. researchgate.net

Key Biological Activities of Isothiocyanates:

| Biological Activity | Mechanism of Action |

| Anticancer | Isothiocyanates can induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and suppress angiogenesis (the formation of new blood vessels that feed tumors). nih.govresearchgate.netacs.org Their ability to covalently modify proteins involved in cancer pathways is a key aspect of their antitumor activity. |

| Anti-inflammatory | These compounds can exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. nih.gov |

| Antimicrobial | The electrophilic nature of the isothiocyanate group allows it to react with microbial proteins, leading to antimicrobial and antifungal effects. researchgate.net |

Research Landscape and Rationale for Investigating 1 Ethyl 4 Isothiocyanato 1h Pyrazole

General Approaches to Pyrazole Synthesis

The construction of the pyrazole ring is a well-established field with numerous reliable methods. The most common approaches involve the formation of the five-membered ring through cycloaddition or condensation reactions. beilstein-journals.org These foundational methods provide the necessary pyrazole precursors for subsequent functionalization.

1,3-dipolar cycloaddition is a powerful method for synthesizing pyrazole rings, often proceeding with high regioselectivity. nih.gov This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a double or triple bond.

Diazo Compounds and Alkynes: The reaction between diazo compounds and alkynes is a direct and efficient route to pyrazoles. rsc.org For instance, the cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds can yield pyrazole-5-carboxylates. nih.gov This method is advantageous as it can be performed under catalyst-free conditions simply by heating the reactants. rsc.org

Nitrilimines and Alkenes/Alkynes: Nitrilimines, often generated in situ from arylhydrazones, readily undergo [3+2] cycloaddition with alkenes to form pyrazolines, which can be subsequently oxidized to pyrazoles. nih.govmdpi.com Similarly, their reaction with alkynes directly furnishes pyrazole derivatives. nih.gov

The most classic and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-bifunctional compound, most notably a 1,3-dicarbonyl compound. beilstein-journals.orgmdpi.com This method, known as the Knorr pyrazole synthesis, is highly versatile. beilstein-journals.org

1,3-Diketones and Hydrazines: The reaction between a 1,3-diketone and a hydrazine is a cornerstone of pyrazole synthesis. nih.gov For example, the condensation of various 1,3-diketones with arylhydrazines in solvents like N,N-dimethylacetamide can produce 1-aryl-3,4,5-substituted pyrazoles in high yields. mdpi.com When an unsymmetrical diketone is used, a mixture of regioisomers can form, although reaction conditions can often be tuned to favor one isomer. nih.gov

α,β-Unsaturated Carbonyls and Hydrazines: α,β-Unsaturated ketones and aldehydes can also serve as precursors. The initial reaction with hydrazine typically yields a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole. nih.govmdpi.com Various oxidizing agents can be employed for this aromatization step. mdpi.com

| Method | Reactants | Product Type | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Diazo Compound + Alkyne | Substituted Pyrazole | rsc.org |

| 1,3-Dipolar Cycloaddition | Nitrilimine + Alkene | Pyrazoline (oxidized to Pyrazole) | nih.gov |

| Knorr Condensation | 1,3-Diketone + Hydrazine | Substituted Pyrazole | beilstein-journals.orgmdpi.com |

| Condensation-Oxidation | α,β-Unsaturated Ketone + Hydrazine | Pyrazoline, then Pyrazole | mdpi.com |

Strategies for Introducing the Isothiocyanate Moiety to Pyrazole Scaffolds

To synthesize this compound, one must first construct the 1-ethyl-4-amino-1H-pyrazole precursor. The amino group can then be converted to the isothiocyanate, or alternatively, the entire functionalized ring can be assembled using multicomponent strategies.

The most traditional and direct method for converting a primary amine to an isothiocyanate is through the use of thiophosgene (CSCl₂). nih.govresearchgate.net This method is highly effective for preparing a wide variety of isothiocyanates. nih.gov The synthesis of the target compound would involve the reaction of 4-amino-1-ethyl-1H-pyrazole with thiophosgene, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. This reaction provides a clean and efficient route to the desired pyrazole-isothiocyanate. researchgate.net

Isothiocyanates are not only synthetic targets but also versatile reagents for building heterocyclic structures. tandfonline.com Phenyl isothiocyanate, for example, is widely used in the synthesis of various heterocyclic compounds due to its reactivity. tandfonline.com

An existing pyrazole can be functionalized by direct reaction with an isothiocyanate. For example, certain aminopyrazole derivatives react with phenyl isothiocyanate in the presence of a base to form a potassium thiocarbamate salt, which can then be alkylated and cyclized to build more complex fused heterocyclic systems. ekb.eg This demonstrates the utility of isothiocyanates as derivatizing agents for pyrazole scaffolds.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step, avoiding the isolation of intermediates. beilstein-journals.orgacs.org Several MCRs have been developed for the synthesis of functionalized pyrazoles where an isothiocyanate is one of the key starting materials. tandfonline.combiointerfaceresearch.com

A notable example is the one-pot, three-component reaction of a hydrazine hydrate, an isothiocyanate, and a 1,3-dicarbonyl compound, mediated by iodine, to construct multi-substituted aminopyrazoles. tandfonline.com A plausible mechanism involves the initial attack of hydrazine on the isothiocyanate to form a thiosemicarbazide (B42300) intermediate. tandfonline.com This intermediate then condenses with the 1,3-dicarbonyl compound, followed by an iodine-mediated cyclization and sulfur extrusion to yield the final aminopyrazole product. tandfonline.com

Another efficient MCR involves the reaction of hydrazine hydrate, various arylidene malononitriles, and isothiocyanates in the presence of a catalyst to produce 1H-pyrazole-1-carbothioamide derivatives in high yields. biointerfaceresearch.com These methods highlight the power of MCRs to rapidly generate diverse pyrazole analogs from simple precursors. mdpi.comrsc.org

| Components | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|

| Hydrazine Hydrate, Isothiocyanate, 1,3-Dicarbonyl Compound | Iodine | 3-Aminopyrazole (B16455) Derivatives | tandfonline.com |

| Hydrazine Hydrate, Arylidene Malononitrile, Isothiocyanate | HAp/ZnCl₂ nano-flakes | 1H-Pyrazole-1-carbothioamide Derivatives | biointerfaceresearch.com |

| Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Piperidine | Pyrano[2,3-c]pyrazole Derivatives | mdpi.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-1-ethyl-1H-pyrazole |

| Ethyl diazoacetate |

| Phenyl isothiocyanate |

| Thiophosgene |

| Triethylamine |

| Hydrazine hydrate |

| N,N-dimethylacetamide |

Scalable and Sustainable Synthetic Protocols

The industrial-scale synthesis of pyrazole derivatives necessitates methodologies that are not only high-yielding but also adhere to the principles of green chemistry. This involves the use of catalytic processes, avoidance of hazardous reagents, and implementation of solvent-free or environmentally benign solvent systems. A common strategy for the synthesis of 4-isothiocyanatopyrazoles involves a two-step process: the formation of a 4-aminopyrazole precursor, followed by its conversion to the isothiocyanate.

A scalable approach to aminopyrazole building blocks has been developed that avoids the traditional nitration and subsequent reduction sequence, which often involves energetic intermediates and potentially genotoxic impurities. One such method is the copper-catalyzed amidation of a halo-pyrazole, which can be performed on a kilogram scale. For instance, the amidation of a heteroaryl bromide using acetamide (B32628) as an ammonia (B1221849) surrogate provides a safer and more scalable alternative. This method has been successfully used to produce significant quantities of aminopyrazole intermediates sci-hub.se.

Once the 4-aminopyrazole is obtained, the subsequent conversion to the isothiocyanate is a critical step. Traditional methods often employ highly toxic reagents like thiophosgene or its derivatives. Sustainable alternatives are therefore highly sought after.

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and reduced environmental impact. Both the synthesis of the pyrazole core and the introduction of the isothiocyanate functionality can benefit from catalytic approaches.

Catalytic Formation of the Pyrazole Ring and Precursors:

The synthesis of the pyrazole ring itself can be achieved through various catalytic methods. For instance, the condensation of β-dicarbonyl compounds with hydrazines is a fundamental approach that can be catalyzed by various agents, including nano-ZnO, which offers high yields and short reaction times under green conditions nih.gov.

For the specific synthesis of 4-aminopyrazoles, a scalable copper-catalyzed C-N cross-coupling reaction has been reported. This method uses acetamide as an ammonia surrogate, providing a safer alternative to traditional nitration-reduction routes sci-hub.se. The reaction proceeds efficiently and has been demonstrated on a large scale, highlighting its industrial viability.

Catalytic Conversion of Amines to Isothiocyanates:

Several catalytic methods have been developed to replace toxic thiocarbonylating reagents for the conversion of amines to isothiocyanates. A sustainable approach involves the use of carbon disulfide (CS2) in the presence of a catalyst and a desulfurizing agent. For example, 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction between a primary amine and CS2, with an oxidant like tert-butyl hydroperoxide, to form the corresponding isothiocyanate nih.gov.

Another innovative and sustainable catalytic method is the sulfurization of isocyanides with elemental sulfur. This reaction can be catalyzed by amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), with catalyst loadings as low as 2 mol%. This process can be conducted in green solvents like Cyrene™ or γ-butyrolactone (GBL) under mild heating, achieving high yields and low environmental factor (E-factor) values rsc.orgnih.gov.

The following table summarizes representative catalytic methods for the synthesis of isothiocyanates from amines, which are applicable to 4-aminopyrazole precursors.

| Catalyst | Thiocarbonyl Source | Oxidant/Reagent | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|---|

| 4-Dimethylaminopyridine (DMAP) | Carbon Disulfide (CS2) | tert-Butyl Hydroperoxide (t-BuOOH) | Not specified | Not specified | 41-82 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Elemental Sulfur (S8) | - | Cyrene™ or γ-Butyrolactone (GBL) | 40 °C | 34-95 |

| Copper Catalyst | Langlois Reagent (F3CSO2Na) | Diethyl Phosphonate | Not specified | Not specified | Variable |

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste, simplifies purification, and can lead to improved reaction rates and yields.

Solvent-Free Synthesis of Pyrazole Precursors:

The synthesis of pyrazole derivatives can often be conducted efficiently without a solvent, frequently with the assistance of microwave irradiation or mechanochemical methods like grinding researchgate.net. For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines can be carried out under solvent-free conditions, sometimes with a solid-supported catalyst that can be easily recovered and reused. Microwave-assisted one-pot synthesis of pyrazolone (B3327878) derivatives under solvent-free conditions has been shown to be a rapid and efficient protocol chim.it. Multicomponent reactions, which allow the synthesis of complex molecules in a single step, are particularly well-suited for solvent-free conditions. For example, the reaction of 5-aminopyrazoles with other reactants under solvent-free microwave irradiation can lead to high yields of fused pyrazole systems nih.gov.

Solvent-Free Conversion to Isothiocyanates:

While the conversion of amines to isothiocyanates often requires a solvent, research is ongoing to develop solvent-free alternatives. Microwave-assisted synthesis has shown promise in this area. For example, the aqueous microwave-assisted synthesis of isothiocyanates from isocyanides using Lawesson's reagent and a catalytic amount of an amine base has been reported as a green and sustainable method tandfonline.com. Although this method uses water, it represents a significant improvement over volatile organic solvents.

The following table provides examples of solvent-free or green solvent conditions for steps relevant to the synthesis of pyrazole isothiocyanates.

| Reaction Step | Method | Catalyst/Reagent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Pyrazole Synthesis | Microwave Irradiation | None | Variable Power and Time | Good to Excellent |

| Pyrazole Synthesis | Grinding | None or Solid Support | Room Temperature | Variable |

| Isothiocyanate Synthesis from Isocyanide | Microwave Irradiation | Lawesson's Reagent/Triethylamine | Aqueous | Good to Excellent |

| Isothiocyanate Synthesis from Amine | Biphasic System | Tetrapropylammonium Tribromide (TPATB) | Water/Ethyl Acetate, Room Temperature | Good |

Nucleophilic Reactivity of the Isothiocyanate Group

The carbon atom of the isothiocyanate group in this compound is highly electrophilic and readily undergoes addition reactions with nucleophiles. This reactivity is the foundation for the synthesis of numerous derivatives, particularly those containing thiourea (B124793) and thiosemicarbazide linkages.

The reaction between isothiocyanates and primary or secondary amines is a well-established and efficient method for the synthesis of N,N'-disubstituted or trisubstituted thiourea derivatives. organic-chemistry.org In the case of this compound, the nucleophilic addition of an amine to the central carbon of the isothiocyanate group yields the corresponding 1-(1-ethyl-1H-pyrazol-4-yl)-3-substituted thiourea.

This reaction is typically carried out in an inert solvent, and the resulting pyrazole-thiourea derivatives are versatile intermediates in organic synthesis. For instance, pyrazole acyl thiourea derivatives have been synthesized by reacting pyrazole-carbonyl isothiocyanates with various fluorinated aromatic amines. nih.govdoaj.org The general mechanism involves the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic carbon of the isothiocyanate, followed by proton transfer to the nitrogen of the isothiocyanate. These thiourea derivatives are noted for their wide range of biological activities and are also used as intermediates for synthesizing other heterocyclic compounds. mdpi.com

Table 1: Examples of Thiourea Derivatives from Reactions with Amines This table is illustrative, showing potential products from the reaction of this compound with various amines, based on known reactivity patterns.

| Amine Reactant | Resulting Thiourea Derivative |

| Aniline | 1-(1-Ethyl-1H-pyrazol-4-yl)-3-phenylthiourea |

| 2-Fluoroaniline | 1-(1-Ethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)thiourea |

| 4-Bromoaniline | 1-(4-Bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)thiourea |

| Benzylamine | 1-Benzyl-3-(1-ethyl-1H-pyrazol-4-yl)thiourea |

Analogous to the reaction with amines, this compound reacts with hydrazine and its derivatives (such as phenylhydrazine (B124118) or acylhydrazides) to form thiosemicarbazides. These compounds are characterized by a N-N bond adjacent to the thiourea moiety.

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine derivative on the isothiocyanate carbon. The resulting thiosemicarbazides are crucial precursors for the synthesis of various fused heterocyclic systems. researchgate.net For example, the reaction of pyrazole derivatives with thiosemicarbazide is a key step in creating starting materials for pyrazolylhydrazinylthiazole derivatives. researchgate.net These thiosemicarbazide intermediates possess multiple nucleophilic centers, allowing for subsequent cyclization reactions to form five- or six-membered heterocyclic rings fused to the pyrazole core.

Intramolecular and Intermolecular Cyclization Reactions

The derivatives obtained from the nucleophilic addition to the isothiocyanate group, such as thioureas and thiosemicarbazides, are often not the final products but are used as intermediates for constructing more complex, fused heterocyclic systems.

The isothiocyanate functionality is a powerful tool for building fused pyrazole heterocycles, which are of significant interest in medicinal chemistry. nih.gov

Pyrazolopyrimidines : These fused systems can be synthesized using pyrazole isothiocyanates as starting materials. For example, the reaction of 5-aminopyrazole derivatives with isothiocyanates can lead to the formation of pyrazolo[3,4-d]pyrimidines. tandfonline.com The reaction sequence often involves the initial formation of a thiourea derivative followed by an intramolecular cyclization that incorporates the pyrazole nitrogen and an adjacent amino group into the new pyrimidine (B1678525) ring. Pyrazolopyrimidines are considered purine (B94841) analogues and have considerable pharmacological importance. ekb.egresearchgate.net

Pyrazolothiadiazoles and Pyrazolotriazoles : Thiosemicarbazide derivatives, formed from the reaction of this compound with hydrazines, are key intermediates for these heterocycles. A 1-(pyrazol-4-yl)thiosemicarbazide can undergo oxidative cyclization, for instance with bromine, to yield pyrazolo[3,4-d] nih.govtandfonline.comekb.egtriazolo[3,4-b] nih.govtandfonline.comthiadiazoles. Alternatively, cyclization of these thiosemicarbazide precursors can lead to the formation of pyrazolotriazoles.

Table 2: Examples of Fused Heterocycles from Cyclization Reactions This table illustrates potential fused heterocyclic systems derived from this compound intermediates.

| Intermediate | Cyclization Reagent/Condition | Fused Heterocycle Product |

| 1-(5-Amino-1-ethyl-1H-pyrazol-4-yl)-3-arylthiourea | Acid or heat (intramolecular) | Pyrazolo[3,4-d]pyrimidine |

| 4-(1-Ethyl-1H-pyrazol-4-yl)thiosemicarbazide | Oxidizing agent (e.g., Br₂) | Pyrazolothiadiazole derivative |

| 4-(1-Ethyl-1H-pyrazol-4-yl)thiosemicarbazide | Aldehyde/acid catalyst | Pyrazolotriazole derivative |

The pyrazole ring is an aromatic heterocycle and is generally characterized by its stability. Ring-opening reactions of the pyrazole core are not common and typically require harsh conditions. For the parent pyrazole, deprotonation at the C3 position in the presence of a very strong base can lead to ring cleavage, but this is not a widely reported reaction for substituted pyrazoles like this compound under normal synthetic conditions. pharmaguideline.com While ring-opening reactions have been observed in complex syntheses involving pyrazole precursors, these are often unexpected side reactions rather than targeted transformations. nih.gov Specific studies detailing the ring-opening of the pyrazole heterocycle in this compound or closely related analogs are not prevalent in the literature.

Functional Group Transformations on the Pyrazole Core

Beyond the reactions of the isothiocyanate group, the pyrazole ring itself can be subject to functional group transformations, although its aromaticity lends it considerable stability against oxidation and reduction. pharmaguideline.com In this compound, the N1 and C4 positions are already substituted.

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is blocked in this molecule. pharmaguideline.com Therefore, transformations would likely target the C3 or C5 positions, which bear protons. A potential pathway for further functionalization could involve deprotonation at the C5 position using a strong organometallic base (e.g., n-butyllithium) followed by quenching with an electrophile. This would allow for the introduction of a variety of substituents, such as alkyl, acyl, or silyl (B83357) groups, at this position.

Additionally, the N-ethyl group could potentially undergo reactions, such as oxidation at the benzylic-like position if a phenyl group were present, but such transformations are less common compared to the rich chemistry of the isothiocyanate group and direct functionalization of the heterocyclic ring. The stability of the pyrazole ring means that it often remains intact during various synthetic manipulations of its substituents. nih.gov

Computational and Theoretical Investigations of 1 Ethyl 4 Isothiocyanato 1h Pyrazole and Its Derivatives

Mechanistic Insights into Reaction Pathways

Computational and theoretical chemistry have become indispensable tools for elucidating the complex reaction mechanisms of heterocyclic compounds. While specific computational studies on the reaction pathways of 1-ethyl-4-isothiocyanato-1H-pyrazole are not extensively documented in publicly available literature, mechanistic insights can be inferred from theoretical investigations of closely related pyrazole (B372694) isothiocyanate systems. These studies provide a framework for understanding the potential reactivity of the isothiocyanate group when attached to a pyrazole ring, particularly in cycloaddition reactions and nucleophilic additions.

One of the most pertinent examples of a detailed computational investigation involves the cycloaddition reaction between isothiocyanates and diazopyrazoles, which has been studied using Density Functional Theory (DFT). researchgate.net Such reactions are crucial for the synthesis of fused heterocyclic systems. The isothiocyanate group (-N=C=S) is a heterocumulene, presenting multiple reactive sites for cycloaddition reactions.

A significant computational study has explored the mechanism of the reaction between diazopyrazoles and isothiocyanates, leading to the formation of 4-imino-4H-pyrazolo[5,1-d] researchgate.netresearchgate.netresearchgate.netmdpi.comthiatriazines. researchgate.net This study reveals that the reaction can proceed through a pseudopericyclic [7+2] cycloaddition. This type of reaction is characterized by a planar transition state where the bond formations occur in a way that does not involve a cyclic array of overlapping p-orbitals, which is typical for pericyclic reactions.

The calculations indicated that the involvement of the C=S bond of the isothiocyanate in the cycloaddition is a thermodynamically controlled process. A low-energy pathway for this transformation was identified as the pseudopericyclic [7+2] cycloaddition, which was found to have a significant activation energy. researchgate.net The frontier molecular orbital (FMO) analysis in such studies is crucial for understanding the reactivity. The preferred FMO interaction, whether it is between the Highest Occupied Molecular Orbital (HOMO) of the diazopyrazole and the Lowest Unoccupied Molecular Orbital (LUMO) of the isothiocyanate or vice-versa, is dependent on the substituents on the isothiocyanate. researchgate.net

For instance, in the reaction of a diazopyrazole with an isothiocyanate, the activation barrier for the pseudopericyclic cycloaddition was calculated to be approximately 31 kcal/mol. researchgate.net This is comparable in energy to a stepwise mechanism that would involve a nucleophilic addition followed by an intramolecular cyclization. researchgate.net The planarity of the final product can also be influenced by factors such as intramolecular interactions, for example, an S...O interaction when an acyl group is present on the isothiocyanate, which can lead to a stabilization of the product. researchgate.net

| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Key Mechanistic Feature |

|---|---|---|---|---|

| Diazopyrazole and Isothiocyanate | [7+2] Cycloaddition | DFT | ~31 | Pseudopericyclic transition state |

The isothiocyanate group is also highly susceptible to nucleophilic attack at the central carbon atom. This reactivity is fundamental to many synthetic routes that utilize isothiocyanates as building blocks for more complex heterocyclic systems. Theoretical studies on the synthesis of aminopyrazoles from isothiocyanates provide valuable insights into this type of reaction pathway.

In a multicomponent reaction involving an isothiocyanate, a hydrazine (B178648), and a 1,3-dicarbonyl compound to form a multi-substituted aminopyrazole, the initial step is the nucleophilic attack of the hydrazine on the isothiocyanate carbon. This forms a thiosemicarbazide (B42300) intermediate, which then undergoes condensation with the dicarbonyl compound, followed by cyclization to yield the pyrazole ring. DFT calculations can be employed to map out the energy profile of such a reaction, identifying the intermediates and transition states and thus confirming the plausibility of the proposed mechanistic pathway.

These computational investigations, although not on this compound itself, provide a solid foundation for predicting its reactivity. It is reasonable to hypothesize that the isothiocyanate moiety in this compound would readily participate in both cycloaddition reactions and nucleophilic additions, with the specific pathways and energy barriers being influenced by the electronic properties of the 1-ethyl-pyrazole ring.

In Vitro Biological Activity Profiles of 1 Ethyl 4 Isothiocyanato 1h Pyrazole Derivatives

Antimicrobial Activities

Pyrazole (B372694) derivatives have emerged as a promising class of antimicrobial agents, exhibiting efficacy against a variety of bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (In Vitro)

Numerous studies have demonstrated the in vitro antibacterial activity of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives showed activity against Gram-negative species such as Klebsiella pneumoniae and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values of 1024 μg/mL. nih.gov Notably, these compounds did not exhibit activity against the Gram-positive bacteria tested. nih.gov

In another study, newly synthesized pyrazole and pyranopyrazole derivatives were evaluated against human pathogenic bacterial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. ekb.eg Many of these compounds displayed moderate to high antibacterial activity. ekb.eg Similarly, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing efficacy against both Gram-positive and four Gram-negative bacterial strains with Minimum Bactericidal Concentration (MBC) values of <1 μg/ml for most strains. nih.gov

Furthermore, a series of pyrazole derivatives were synthesized and tested for their potency against both Gram-positive and Gram-negative bacterial strains, showing moderate antibacterial activity with MIC values as low as 12.5 μg/ml. nih.gov Thiazolidinone-clubbed pyrazoles have also been reported as moderate antibacterial agents with an MIC value of 16 μg/ml against E. coli. nih.gov

Interactive Data Table: In Vitro Antibacterial Activity of Pyrazole Derivatives

| Compound Type | Bacterial Strain | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Klebsiella pneumoniae | MIC: 1024 μg/mL | nih.gov |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Acinetobacter baumannii | MIC: 1024 μg/mL | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-negative strains | MBC: <1 μg/ml | nih.gov |

| Thiazolidinone-clubbed pyrazoles | Escherichia coli | MIC: 16 μg/mL | nih.gov |

Antifungal Efficacy against Pathogenic Fungi (In Vitro)

Pyrazole derivatives have also demonstrated significant potential as antifungal agents. A series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and showed excellent and broad-spectrum antifungal activities against seven types of pathogenic fungi at a concentration of 100 mg/L. arabjchem.org For example, compound Y13 exhibited EC50 values of 13.1 mg/L against G. zeae, 14.4 mg/L against B. dothidea, 13.3 mg/L against F. prolifeatum, and 21.4 mg/L against F. oxysporum. arabjchem.org

Another study on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives found that one compound showed 100% antifungal activity between 1000 and 500 μg/ml against the studied pathogenic fungal strains. researchgate.net Furthermore, novel pyrazole analogues containing an aryl trifluoromethoxy group were evaluated for in vitro antifungal activities against six plant pathogenic fungi. nih.gov Several of these compounds showed activity against each of the fungi at 100 μg/mL, with one derivative displaying the highest activity against F. graminearum with an EC50 value of 0.0530 μM, which was comparable to the commercial fungicide pyraclostrobin. nih.gov

Interactive Data Table: In Vitro Antifungal Activity of Pyrazole Derivatives

| Compound Type | Fungal Strain | Activity (EC50) | Reference |

|---|---|---|---|

| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | G. zeae | 13.1 mg/L | arabjchem.org |

| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | B. dothidea | 14.4 mg/L | arabjchem.org |

| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | F. prolifeatum | 13.3 mg/L | arabjchem.org |

| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | F. oxysporum | 21.4 mg/L | arabjchem.org |

Anticancer and Antiproliferative Activities in Cell Lines

The anticancer potential of pyrazole derivatives has been a significant area of research, with numerous studies demonstrating their cytotoxic effects on various cancer cell lines and their ability to interfere with key cellular processes involved in cancer progression.

Cytotoxic Effects on Various Human Cancer Cell Lines

Pyrazole derivatives have shown cell-specific cytotoxic effects. For instance, a study on four pyrazole derivatives (TOSIND, PYRIND, METPYRIND, and DIPYR) in human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231 revealed varied effects. nih.govresearchgate.net TOSIND strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 μM after 72 hours, while PYRIND decreased the viability of MCF7 cells with an IC50 of 39.7 ± 5.8 μM. nih.govresearchgate.net

Another novel pyrazole derivative, PTA-1, was found to be cytotoxic at a low micromolar range in 17 human cancer cell lines, while showing less cytotoxicity to non-cancerous human cells. mdpi.com A series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives were evaluated for their anticancer activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov One of the compounds was found to be the most active, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours, respectively. nih.gov

Interactive Data Table: Cytotoxic Effects of Pyrazole Derivatives on Human Cancer Cell Lines

| Compound | Cell Line | Activity (IC50) | Incubation Time | Reference |

|---|---|---|---|---|

| TOSIND | MDA-MB-231 | 17.7 ± 2.7 μM | 72 h | nih.govresearchgate.net |

| PYRIND | MCF7 | 39.7 ± 5.8 μM | 72 h | nih.govresearchgate.net |

| 3f | MDA-MB-468 | 14.97 μM | 24 h | nih.gov |

Enzyme Inhibition Profiles

Pyrazole derivatives have been identified as inhibitors of several enzymes crucial for cancer cell survival and proliferation.

Cyclin-Dependent Kinase 2 (CDK2): A series of novel pyrazole derivatives were evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors. Several compounds exhibited strong inhibition, with IC50 values ranging from 0.96 μM to 3.82 μM. rsc.orgrsc.org Another study found that some indole (B1671886) derivatives linked to a pyrazole moiety displayed significant inhibitory activity toward CDK2, with IC50 values of 0.074 and 0.095 µM. nih.gov

DNA Gyrase: Pyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase. nih.gov One study synthesized N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs and found that one compound strongly inhibited Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov

Dihydrofolate Reductase (DHFR): A novel series of pyrazole analogues were screened for their in vitro DHFR inhibition activity. nih.gov Two derivatives proved to be the most active DHFR inhibitors with IC50 values of 0.11 ± 1.05 and 0.09 ± 0.91 µM, which is comparable to methotrexate (B535133) (IC50 = 0.14 ± 1.25 µM). nih.gov

Aurora Kinases: Several 3-aminopyrazole (B16455) derivatives have been identified as inhibitors of Aurora kinases. nih.gov For example, Tozasertib is a 3-aminopyrazole derivative that inhibits Aurora kinases, and Barasertib acts through Aurora B kinase inhibition. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms (Cellular Assays)

Pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. The novel pyrazole derivative PTA-1 induced phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation in MDA-MB-231 cells, indicating apoptosis induction. mdpi.com It also caused cell arrest in the S and G2/M phases. mdpi.com

Another study on a series of pyrazole derivatives in the triple-negative breast cancer cell line MDA-MB-468 found that the most active compound induced cell cycle arrest in the S phase. nih.gov This compound-provoked apoptosis was associated with an elevated level of reactive oxygen species (ROS) and increased caspase 3 activity. nih.gov Furthermore, some pyrazole derivatives were found to cause a gradual decrease in caspase-3 and caspase-7 activities in MDA-MB-231 cells. nih.govresearchgate.net

Anti-inflammatory Activities (In Vitro Assays)

The anti-inflammatory potential of pyrazole derivatives has been a key area of research, with many compounds demonstrating significant inhibitory effects on key enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) is a crucial enzyme in the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

A number of pyrazole derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 isoenzymes. For instance, a novel pyrazole derivative, AD 532, has shown promising results as a COX-2 inhibitor. nih.gov While it was found to be a less potent inhibitor of COX-2 in vitro compared to celecoxib, this might suggest a lower potential for cardiovascular toxicity. nih.gov Other studies on various substituted pyrazole derivatives have also demonstrated selective inhibition of the COX-2 enzyme. nih.gov

Interactive Data Table: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|

| Compound 11 | 0.043 | - |

| Compound 12 | 0.049 | - |

| Compound 15 | 0.049 | - |

| AD 532 | Less potent than celecoxib | - |

Data sourced from studies on various pyrazole derivatives and may not be representative of 1-ethyl-4-isothiocyanato-1H-pyrazole.

Lipoxygenases (LOX) are another family of enzymes involved in the inflammatory process, catalyzing the production of leukotrienes from arachidonic acid. The 5-lipoxygenase (5-LOX) pathway is a particularly important target for anti-inflammatory therapies. Research has shown that certain pyrazole and pyrazoline derivatives are effective inhibitors of lipoxygenase. For example, one study found that compound 2g was the most potent lipoxygenase inhibitor with an IC50 of 80 µM. nih.gov The flourishing research into pyrazole derivatives has identified inhibition of 5- and 15-LOX as a key mechanism of their anti-inflammatory action. sci-hub.se

Interactive Data Table: In Vitro Lipoxygenase Inhibitory Activity of a Selected Pyrazoline Derivative

| Compound | 5-LOX IC50 (µM) |

|---|---|

| Compound 2g | 80 |

Data sourced from a study on pyrazoline derivatives and may not be representative of this compound.

Antiviral Activities (In Vitro Assays)

The pyrazole scaffold has also been recognized for its potential in the development of antiviral agents. Various pyrazole derivatives have demonstrated inhibitory activity against a range of viruses in in vitro assays.

For instance, newly synthesized pyrazole derivatives have shown significant antiviral activity against the Newcastle disease virus (NDV). nih.gov In these studies, hydrazone 6 and thiazolidinedione derivative 9 provided complete (100%) protection against NDV. nih.gov Furthermore, pyrazole derivatives have been investigated for their efficacy against coronaviruses. Hydroxyquinoline-pyrazole candidates have shown promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgnih.gov

Other research has identified a pyrazole derivative with inhibitory activity against the Chikungunya virus (ChikV), with an IC50 value of 14.15 µM. eurekaselect.com Additionally, certain pyrazole nucleosides have displayed selective, albeit not highly potent, activity against coxsackie B1 virus. nih.gov The antiviral screening of some pyrazole-based heterocycles has also indicated their potential as agents against the avian influenza virus. nih.gov

Interactive Data Table: In Vitro Antiviral Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Virus | Activity |

|---|---|---|

| Hydrazone 6 | Newcastle disease virus (NDV) | 100% protection |

| Thiazolidinedione derivative 9 | Newcastle disease virus (NDV) | 100% protection |

| Pyrazolopyrimidine derivative 7 | Newcastle disease virus (NDV) | 95% protection |

| Hydroxyquinoline-pyrazole candidates | SARS-CoV-2, MERS-CoV, HCoV-229E | Promising antiviral activity |

| Compound 11 | Chikungunya virus (ChikV) | IC50: 14.15 µM |

| Pyrazole nucleoside 9e | Coxsackie B1 | Selective activity |

| Pyrazole-based heterocycles | Avian influenza virus | Potential antiviral agents |

Data sourced from studies on various pyrazole derivatives and may not be representative of this compound.

Structure Activity Relationship Sar Studies of 1 Ethyl 4 Isothiocyanato 1h Pyrazole Analogs

Influence of Substituents on the Isothiocyanate Moiety on Bioactivity

The isothiocyanate (-N=C=S) group is a highly reactive electrophilic functional group known to contribute to the biological activity of various compounds by covalently binding to nucleophilic residues in biological macromolecules, such as sulfhydryl groups in proteins. mdpi.com The reactivity and, consequently, the bioactivity of the isothiocyanate can be modulated by the electronic and steric nature of the substituents attached to it.

While specific studies detailing the influence of substituents directly on the isothiocyanate group of 1-ethyl-4-isothiocyanato-1H-pyrazole are not extensively documented, general principles from related isothiocyanate-bearing compounds can be inferred. The electrophilicity of the central carbon atom in the -N=C=S group is key to its biological action. Electron-withdrawing groups attached to the nitrogen atom would be expected to increase this electrophilicity, potentially leading to enhanced activity. Conversely, electron-donating groups might decrease its reactivity.

Effects of Modifications on the N1-Ethyl Group of the Pyrazole (B372694) Ring

The substituent at the N1 position of the pyrazole ring plays a crucial role in determining the lipophilicity, metabolic stability, and binding interactions of the molecule with its biological target. Modifications to the N1-ethyl group of this compound analogs can therefore significantly impact their bioactivity.

In a study of substituted pyrazole aminopropylisothiocyanates with herbicidal properties, the nature of the substituent at the N1 position was found to be a significant determinant of activity. mdpi.com A comparison between analogs bearing a phenyl group at the N1 position and those with a methyl group revealed that the N-phenyl derivatives generally exhibited higher herbicidal activity. mdpi.com This suggests that a larger, more lipophilic, and potentially electronically different group at the N1 position is favorable for this particular biological effect. The activity of the amino group at the C3 position, which was a key reactive site in the synthesis of these analogs, was notably higher when an N-phenyl group was present compared to an N-methyl group, which is an electron-donating group. mdpi.com

While this study did not include an N-ethyl group specifically, it provides a strong indication that varying the alkyl or aryl substituent at the N1 position is a critical aspect of the SAR for this class of compounds. The observed trend suggests that modifications to the N1-ethyl group, such as increasing the chain length, introducing branching, or replacing it with aryl or substituted aryl groups, would likely lead to significant changes in biological activity.

| Compound | N1-Substituent | C3-Substituent | C5-Substituent | EC50 (µg/mL) vs. Echinochloa crusgalli |

|---|---|---|---|---|

| Analog 1 | Phenyl | Benzylthio | Aminopropyl isothiocyanate | 64.32 |

| Analog 2 | Methyl | Ethylthio | Aminopropyl isothiocyanate | Inactive |

Impact of Substitutions at Other Pyrazole Ring Positions

Research on the herbicidal activity of substituted pyrazole aminopropylisothiocyanates has shown that modifications at the C5 position of the pyrazole ring had minimal effects on the reactivity of the amino group at the C3 position during their synthesis. mdpi.com This suggests that for this particular series and biological activity, the C5 position may be less critical for target interaction or that the substituents tested did not significantly alter the key properties of the molecule.

However, in the context of antifungal activity, the introduction of an isothiocyanate moiety at the C5-position of the pyrazole ring was found to enhance the bioactivity of the compounds. nih.gov This indicates that the position of the isothiocyanate group on the pyrazole ring is a critical determinant of its biological effect and that different positions may be optimal for different activities.

Furthermore, studies on other classes of bioactive pyrazoles have demonstrated that substitutions at C3 and C5 are crucial for their pharmacological effects. For instance, in a series of pyrazole carboxamides and isoxazolol pyrazole carboxylates with antifungal activity, the substitution of a methyl group at the C3 position with a trifluoromethyl group significantly weakened the antifungal activity. nih.gov This highlights the sensitivity of bioactivity to the electronic and steric nature of substituents at this position.

| Compound | C3-Substituent | Activity Metric | Fungus | EC50 (µg/mL) |

|---|---|---|---|---|

| Analog 3 | Methyl | Antifungal | Rhizoctonia solani | 0.37 |

| Analog 4 | Trifluoromethyl | Antifungal | Rhizoctonia solani | >100 |

Contribution of Fused Heterocyclic Systems to Biological Activity

Fusing a second heterocyclic ring to the pyrazole core of this compound can lead to the creation of novel chemical entities with significantly altered biological properties. The resulting rigid, planar, and more complex molecular architecture can enhance binding affinity and selectivity for biological targets.

The synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and imidazo[1,2-b]pyrazoles, is a common strategy in drug discovery to explore new chemical space and identify compounds with improved therapeutic potential. mdpi.com These fused systems have been associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Mechanistic Investigations of Biological Action at the Molecular and Cellular Level

Identification and Characterization of Molecular Targets

There is no available scientific literature that identifies or characterizes specific molecular targets for 1-ethyl-4-isothiocyanato-1H-pyrazole.

Elucidation of Cellular Pathway Modulation

No studies have been published that elucidate the modulation of any cellular pathways by this compound.

Analysis of Molecular Interactions with Biological Macromolecules

There are no public data or research articles analyzing the molecular interactions between this compound and biological macromolecules.

Future Directions and Therapeutic Potential of 1 Ethyl 4 Isothiocyanato 1h Pyrazole in Drug Discovery Research

Advanced Design Strategies for Enhanced Efficacy and Selectivity

The development of 1-ethyl-4-isothiocyanato-1H-pyrazole as a therapeutic agent would necessitate advanced design strategies to optimize its efficacy and selectivity. The isothiocyanate group is an electrophilic "warhead" capable of forming a stable covalent bond with nucleophilic residues such as cysteine or lysine (B10760008) on a target protein. nih.gov This covalent binding can lead to irreversible inhibition, which offers advantages in terms of prolonged duration of action and high potency.

Future design strategies would likely focus on modifying the pyrazole (B372694) scaffold to fine-tune the reactivity of the isothiocyanate group and to introduce additional non-covalent interactions with the target protein. This could involve the introduction of various substituents on the pyrazole ring to modulate its electronic properties and steric profile. For instance, the addition of bulky groups could enhance selectivity by preventing the molecule from binding to proteins with smaller binding pockets.

Structure-activity relationship (SAR) studies will be crucial in identifying the optimal substitution pattern on the pyrazole ring to maximize therapeutic efficacy while minimizing off-target effects. The versatility of pyrazole synthesis allows for the creation of a diverse library of analogues for screening. organic-chemistry.org

Exploration of Novel Biological Targets and Disease Indications

The pyrazole nucleus is a component of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. mdpi.comnih.gov This proven track record suggests that this compound could be investigated for a variety of disease indications.

The covalent nature of the isothiocyanate group makes it particularly suitable for targeting enzymes, where irreversible inhibition can be highly effective. Potential biological targets could include kinases, proteases, and other enzymes that play a critical role in disease pathogenesis. For example, many protein kinases have a conserved cysteine residue in their active site that could be targeted by the isothiocyanate moiety.

Furthermore, the anti-inflammatory properties of many pyrazole derivatives suggest that this compound could be explored for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. mdpi.com Its potential as an anticancer agent could also be investigated, given that many pyrazole-containing compounds have shown significant cytotoxic activity against various cancer cell lines. nih.gov

Development of Integrated Computational and Experimental Approaches

The rational design and development of this compound as a therapeutic agent would greatly benefit from an integrated computational and experimental approach. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding mode of the compound with its target protein and to identify key interactions that contribute to its affinity and selectivity.

These computational predictions can then be validated experimentally through techniques such as X-ray crystallography and various biochemical and cellular assays. This iterative cycle of computational design and experimental validation can accelerate the drug discovery process and reduce the costs associated with traditional high-throughput screening methods.

Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates the chemical structure of a series of compounds with their biological activity, can also be employed to guide the design of more potent and selective analogues of this compound. nih.gov

Potential as Chemical Probes and Building Blocks in Chemical Biology

Beyond its direct therapeutic potential, this compound can serve as a valuable tool in chemical biology. Its ability to form covalent bonds with specific proteins can be exploited to develop chemical probes for target identification and validation. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the pyrazole scaffold, researchers can visualize and isolate the protein targets of the compound within a complex biological system.

This approach, known as activity-based protein profiling (ABPP), is a powerful method for discovering novel drug targets and for understanding the mechanism of action of bioactive compounds. The pyrazole core can also be used as a versatile building block for the synthesis of more complex molecules with tailored biological activities. The well-established chemistry of pyrazoles allows for the facile introduction of various functional groups, making it an ideal starting point for the development of new chemical entities. nih.gov

Q & A

Q. What are the key synthetic strategies for 1-ethyl-4-isothiocyanato-1H-pyrazole, and how is regioselectivity achieved?

The compound is typically synthesized via functionalization of pyrazole precursors. A regioselective approach involves N-tosylhydrazones as intermediates, where cyclization under controlled conditions (e.g., using POCl₃ or microwave irradiation) introduces the isothiocyanate group at the 4-position. For example, the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with thiourea derivatives in acidic media can yield the target compound. Regioselectivity is ensured by steric and electronic effects of the ethyl group at position 1, directing substitution to position 4 .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substitution patterns (e.g., ethyl group at N1, isothiocyanate at C4). Key signals include δ ~3.5–4.0 ppm (quartet for ethyl CH₂) and absence of aldehyde protons.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths/angles and intermolecular interactions. For example, hydrogen bonding between the isothiocyanate group and solvent molecules can stabilize the crystal lattice .

- IR Spectroscopy : The sharp peak at ~2100–2150 cm⁻¹ confirms the -N=C=S group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across pyrazole derivatives?

Discrepancies often arise from structural variations (e.g., substituent electronic effects) or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethyl with bulkier groups) and compare antimicrobial or anti-inflammatory activities using standardized protocols (e.g., MIC assays for antimicrobial screening) .

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity trends. For example, electron-withdrawing groups on the pyrazole ring may enhance binding to microbial targets .

Q. What optimization strategies improve synthetic yields of this compound?

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining high yields (e.g., 80–90% under 100–150 W irradiation) by enhancing reaction kinetics .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like K₂CO₃ neutralize acidic byproducts .

- Purification Techniques : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the product from regioisomeric byproducts .

Q. How should researchers handle hazardous intermediates during synthesis?

- Safety Protocols : Use fume hoods for reactions involving volatile thiocyanates. Gloveboxes are recommended for air-sensitive steps (e.g., handling POCl₃) .

- Waste Management : Neutralize acidic waste with NaHCO₃ before disposal. Isolate toxic byproducts (e.g., thiourea derivatives) in labeled containers for professional treatment .

Methodological Considerations

Q. What analytical workflows validate synthetic purity and identity?

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using a C18 column (mobile phase: acetonitrile/water gradient).

- Elemental Analysis : Confirm empirical formula (e.g., C₆H₇N₃S) with <0.3% deviation .

- Melting Point Consistency : Compare observed mp (e.g., 112–114°C) with literature values to rule out polymorphic variations .

Q. How can crystallographic data inform reactivity predictions?

Intermolecular interactions (e.g., π-stacking in the crystal lattice) can predict solubility and stability. For instance, tight packing due to hydrogen bonds may correlate with low solubility in nonpolar solvents, guiding solvent choice for recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.